4-Hydroxy-3-nonyl-2(1H)-quinolinone

Lipophilicity Octanol-water partition coefficient Alkyl-quinolone SAR

Dissect bifurcated alkyl-quinolone signaling in P. aeruginosa without confounding dual-pathway activation. This C9 homolog of PQS (logP 4.96) selectively probes PqsR-independent pyoverdine induction versus PqsR-dependent transcription. - **Uncoupled mechanism:** C9 chain length separates iron chelation from transcriptional agonism; pair with NHQ (non-chelating) control. - **High membrane retention:** logP 4.96 vs C7 PQS (3.95) enables differential MV loading and intercellular trafficking studies. - **SAR benchmark:** Defines upper boundary of high-activity window (C7-C9) for PqsR co-inducer binding pocket.

Molecular Formula C18H25NO2
Molecular Weight 287.4 g/mol
Cat. No. B11703991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-nonyl-2(1H)-quinolinone
Molecular FormulaC18H25NO2
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=C(C2=CC=CC=C2NC1=O)O
InChIInChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-12-15-17(20)14-11-9-10-13-16(14)19-18(15)21/h9-11,13H,2-8,12H2,1H3,(H2,19,20,21)
InChIKeyXEACNRPMIOZISV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-nonyl-2(1H)-quinolinone: C9 Alkyl-Quinolone for Quorum Sensing Research


4-Hydroxy-3-nonyl-2(1H)-quinolinone (CAS 84261-42-7, molecular formula C₁₈H₂₅NO₂, MW 287.4) is a 2-alkyl-4-quinolone (AQ) metabolite natively produced by Pseudomonas aeruginosa and related bacteria [1]. It belongs to the hydroxyquinolone subclass and is structurally and biosynthetically related to the Pseudomonas quinolone signal (PQS; 2-heptyl-3-hydroxy-4(1H)-quinolone) and its precursor HHQ (2-heptyl-4-hydroxyquinoline) [2]. The compound exists in tautomeric equilibrium with 2-nonyl-3-hydroxy-4(1H)-quinolone (designated C9-PQS in the primary literature) and is also known as 2-hydroxy-3-nonyl-4(1H)-quinolinone . As a longer-chain congener of the well-characterized C7 PQS signal, it serves as a critical tool compound for probing alkyl-chain-length-dependent structure–activity relationships in PqsR-mediated quorum sensing, iron chelation, and virulence gene regulation in Gram-negative pathogens [3].

1
C9 alkyl-quinolone probe for PqsR-mediated quorum sensing and iron homeostasis pathway studies in Pseudomonas aeruginosa.
2
Supports dissection of PqsR-dependent (pqsA transcription) and PqsR-independent (pyoverdine, iron chelation) signaling branches using a single probe.
3
Critical tool for alkyl-chain-length SAR, membrane vesicle biogenesis, and anti-virulence screening research.

Why Shorter-Chain or Non-Hydroxylated Analogs Cannot Substitute This Compound


Within the alkyl-quinolone (AQ) family, subtle structural variations—alkyl chain length, presence or absence of the 3-hydroxyl group, and tautomeric/regioisomeric form—produce functionally divergent outcomes across at least three independent phenotypic axes: PqsR-dependent transcription, PqsR-independent pyoverdine induction, and membrane vesicle (MV) production [1]. The C9 nonyl chain of 4-hydroxy-3-nonyl-2(1H)-quinolinone confers a logP of ~4.96 compared with ~3.95 for the C7 PQS, a >10-fold increase in lipophilicity that alters membrane partitioning, intercellular trafficking, and bioavailability [2]. Critically, the 3-hydroxy-4-quinolone moiety present in this compound—but absent in HHQ and NHQ—is the structural determinant for iron chelation activity, a function mechanistically uncoupled from PqsR agonism [3]. Consequently, generic substitution by C7 analogs (PQS, HHQ), N-oxides (HQNO), or non-hydroxylated C9 analogs (NHQ) would confound experimental interpretations and compromise the validity of structure–activity conclusions in quorum sensing, iron homeostasis, or anti-virulence screening campaigns [4].

!
C7 analogs (PQS, HHQ) have significantly lower lipophilicity (logP ~3.95 vs. ~4.96), which may alter membrane partitioning and MV trafficking compared to the C9 congener.
!
Non-hydroxylated analogs (NHQ, HHQ) lack iron-chelating capacity. Substitution will confound iron homeostasis and dual-pathway research models.
!
Tautomeric form (4-hydroxy-2-quinolone vs. 3-hydroxy-4-quinolone) may influence receptor binding geometry. Verify by CAS registry number for SAR reproducibility.

Quantitative Differentiation Evidence vs. Closest Alkyl-Quinolone Analogs


Lipophilicity Difference vs. C7 PQS

In a systematic SAR study of PQS analogues, the C9 nonyl congener (analogue 5, corresponding to the 3-hydroxy-2-nonyl-4(1H)-quinolone tautomer of the target compound) exhibited a calculated logP of 4.963, compared with logP = 3.952 for the native C7 PQS [1]. The C8 analogue (analogue 4) showed an intermediate logP of 4.458, while the C11 congener exceeded logP 5. This represents a >10-fold increase in the octanol–water partition coefficient for the C9 vs. C7 compound, predicting substantially greater membrane retention and altered intercellular trafficking via membrane vesicles [2].

Lipophilicity
Head-to-head
logP = 4.96 (C9-PQS) vs. logP = 3.95 (PQS), a >10-fold difference.
Supports membrane partitioning and MV trafficking research context.
Condition context: Calculated logP; C9 compound classified as insoluble at 100 µM.
Lipophilicity Octanol-water partition coefficient Alkyl-quinolone SAR

PqsR-Independent Pyoverdine Stimulation Abolished by C9 Chain

Hodgkinson et al. (2010) demonstrated that PQS analogues with alkyl chains exceeding 8 carbons—specifically the C9 analogue (analogue 5)—exhibit an abrupt functional uncoupling: they retain substantial MvfR (PqsR)-dependent pqsA transcriptional activation but completely lose the ability to stimulate pyoverdine production in P. aeruginosa strain DH125 at 30 μM [1]. In contrast, the C8 analogue (analogue 4) and native C7 PQS robustly stimulated pyoverdine at identical concentrations. At 60 μM and 90 μM, the C9 analogue remained essentially inactive for pyoverdine induction, while PQS and the C8 analogue showed saturated responses [2]. This demonstrates that the C9 nonyl chain exceeds a critical threshold for the PqsR-independent, iron-chelation-linked pyoverdine signaling pathway.

Pyoverdine Abolition
Head-to-head
C9-PQS abolishes pyoverdine induction, while C7 (PQS) and C8 analogs remain active at 30 µM.
Unique probe for PqsR-independent iron-signaling pathway research.
Assay context: P. aeruginosa DH125, pqsB mutant background, 30–90 µM range.
Pyoverdine Iron homeostasis PqsR-independent signaling

Iron Chelation Capacity and the 3-Hydroxy Moiety

The 3-hydroxy-4-quinolone (or tautomeric 4-hydroxy-2-quinolone) substructure present in the target compound constitutes a bidentate iron-chelating motif. Diggle et al. (2007) established that PQS (C7-3-OH) forms a stable Fe(III) complex and functions as an iron trap, whereas HHQ (C7, lacking the 3-OH) does not form an iron complex [1]. Royt et al. (2001) independently isolated and characterized the C9-3-OH compound (as pseudan IX / 4-hydroxy-2-nonylquinoline) from P. aeruginosa membranes, demonstrating direct iron binding via radiolabeled ⁵⁵Fe incorporation and formation of characteristic pink Fe(III)-chelator micelles in ethanolic extract [2]. The C9 non-hydroxylated analog NHQ (2-nonyl-4-hydroxyquinoline) lacks this chelation capacity entirely, mirroring the HHQ/PQS dichotomy at the C9 chain length [3].

Iron Chelation
Class-level
3-hydroxy moiety is essential for Fe³⁺ binding; confirmed by ⁵⁵Fe incorporation and pink micelle formation.
Supports dual functional probe context (QS and iron entrapment).
Data to verify: Specific Kd and stoichiometry values not reported for C9 compound.
Iron chelation Pseudan 3-hydroxy-4-quinolone

PqsR Agonist Potency and Alkyl Chain Length

Using a P. aeruginosa pqsA::luxCDABE bioreporter, Fletcher et al. (2007) established that the native C7 PQS activates PqsR-dependent transcription with an EC₅₀ of 18 ± 4 μM, while HHQ (C7, non-hydroxylated) is ~40-fold more potent with EC₅₀ = 0.44 ± 0.1 μM [1]. The C9 congeners—including the tautomeric forms of the target compound—were shown to activate the same biosensor, albeit with different sensitivity compared with C7 compounds. Ilangovan et al. (2013) confirmed that while PQS congeners with C1, C3, C5, or C11 chains exhibit only weak activity, the C9 congeners (C9-PQS and NHQ) are 'highly active' PqsR agonists [2]. However, a direct EC₅₀ value for the isolated C9-PQS compound was not reported in these studies, precluding precise quantitative potency comparison at this time.

PqsR Agonist Potency
Class-level
C9-PQS described as 'highly active' in pqsA::lux bioreporter. Exact EC₅₀ not reported for C9 compound.
Defines alkyl-chain-length tolerance window for PqsR binding pocket.
Context-dependent: Quantitative rank vs. PQS (EC₅₀ 18 µM) and HHQ (EC₅₀ 0.44 µM) requires validation.
PqsR (MvfR) EC₅₀ Transcriptional activation

Tautomeric Identity and Receptor Binding Geometry

Hydroxyquinolones exist in solvent- and pH-dependent tautomeric equilibria. The compound listed as 4-hydroxy-3-nonyl-2(1H)-quinolinone (CAS 84261-42-7) represents the 4-hydroxy-2-quinolone tautomer, while the name 2-nonyl-3-hydroxy-4(1H)-quinolone (C9-PQS) designates the 3-hydroxy-4-quinolone form. Quantum chemical studies on hydroxyquinoline tautomerism demonstrate that relative tautomer stability and proton affinity vary with ring position and substitution pattern, with measurable differences in dipole moment, hydrogen-bonding capacity, and spectral properties [1]. The Ilangovan et al. (2013) PqsR co-crystal structure with NHQ reveals that the quinolone ring is buried within the hydrophobic B-pocket while the alkyl chain occupies the surface-accessible A-pocket; the specific positioning of the hydroxyl group (position 3 vs. position 4 in the dominant tautomer) could therefore influence hydrogen-bonding interactions within the binding pocket [2]. No direct comparative binding or functional data for the isolated tautomers of the C9 compound have been reported.

Tautomeric Form
Supporting evidence
4-hydroxy-2-quinolone tautomer (CAS 84261-42-7) vs. 3-hydroxy-4-quinolone (C9-PQS, CAS 1259944-03-0).
Critical for receptor binding and solubility attribute review.
Verification focus: Tautomer identity impacts hydrogen-bonding and SAR interpretation.
Tautomerism Keto-enol equilibrium Hydroxyquinolone

Validated Research & Industrial Application Scenarios


Dissecting PqsR-Dependent vs. Iron Chelation-Mediated Pathways

Researchers investigating the bifurcated signaling mechanisms of alkyl-quinolones can employ 4-hydroxy-3-nonyl-2(1H)-quinolinone as a pathway-selective probe. Because the C9 chain uncouples pyoverdine induction (PqsR-independent, iron-chelation-dependent) from pqsA transcriptional activation (PqsR-dependent) [1], this compound enables clean genetic and pharmacological dissection experiments that are confounded when using the native C7 PQS signal, which activates both pathways concurrently. Experimental design should pair this compound with NHQ (non-hydroxylated C9 agonist lacking iron chelation capacity) as a negative control for the iron chelation axis [2].

Mapping PqsR Ligand-Binding Pocket for Anti-Virulence Drug Design

The PqsR co-inducer binding domain (CBD) contains a bipartite hydrophobic pocket where the alkyl chain occupies the surface-accessible A-pocket [1]. 4-Hydroxy-3-nonyl-2(1H)-quinolinone, as the C9 member of the 3-hydroxylated AQ series, defines the upper boundary of the high-activity alkyl chain length window (C7–C9), beyond which activity sharply declines (C11 is weakly active) [2]. Medicinal chemistry campaigns targeting PqsR for anti-virulence development require this compound as a reference agonist to benchmark the potency of synthetic inhibitors and to establish SAR around the alkyl chain binding sub-pocket. It should be used alongside C1, C3, C5, C7 (PQS), and C11 congeners to construct a complete chain-length activity profile [3].

Investigating Iron Homeostasis and Membrane Chelation in Biofilms

4-Hydroxy-3-nonyl-2(1H)-quinolinone (as pseudan IX) has been experimentally confirmed as a membrane-associated iron chelator in P. aeruginosa, binding Fe³⁺ and forming characteristic pink micellar complexes [1]. This compound is the optimal tool for studying the intersection of quorum sensing, iron entrapment, and biofilm physiology, particularly given its high membrane retention (logP = 4.96) relative to the C7 PQS (logP = 3.95) [2]. The non-hydroxylated C9 congener NHQ serves as the appropriate negative control for iron chelation experiments, as it binds PqsR but cannot chelate iron. Additionally, the USGS study by Royt et al. (2006) identified pseudan IX within iron-rich periplasmic inclusion bodies, further supporting its use in subcellular iron localization studies [3].

Membrane Vesicle Biogenesis and AQ Trafficking Studies

Alkyl-quinolones, including PQS, are known to stimulate membrane vesicle formation and are trafficked between bacterial cells via MVs [1]. The substantially higher lipophilicity of the C9 compound (logP = 4.963 vs. 3.952 for C7 PQS) predicts differential MV loading efficiency, membrane insertion kinetics, and intercellular transfer rates [2]. Researchers studying the biophysical mechanisms of AQ-mediated MV biogenesis should include 4-hydroxy-3-nonyl-2(1H)-quinolinone alongside the C7 PQS to determine whether alkyl chain length modulates MV production, MV cargo loading capacity, or the physical properties of the resulting vesicles. The Hodgkinson et al. (2010) study demonstrated that different PQS analogues exhibit distinct MV-stimulatory profiles, with C9 compounds showing altered activity compared with C7/C8 analogues [3].

Application
Selection Property
Validation Focus
PqsR Pathway Dissection
C9 chain lipophilicity, hydroxylation status
PqsR-dependent vs. iron-chelation-dependent assays
Anti-Virulence Drug Design
PqsR ligand-binding pocket SAR
Comparator response vs. C7, C8, and C11 analogs
Iron Homeostasis Studies
3-Hydroxy-mediated Fe³⁺ chelation
Direct comparison with non-hydroxylated analogs (NHQ)
Membrane Vesicle Biogenesis
High logP membrane retention
MV loading efficiency vs. C7 PQS in AQ trafficking
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